Hydrochloride Salt Increases Aqueous Solubility Relative to Free Acid
The hydrochloride salt (MW 189.59 g/mol) of 3-hydroxy-4-methylpyridine-2-carboxylic acid (free acid MW 153.14 g/mol) exhibits enhanced aqueous solubility compared to the free acid. The free acid displays a predicted XLogP3 of 1.3 [1], whereas the salt form, by virtue of ionization, is expected to substantially reduce the effective logD at physiological pH, facilitating dissolution in polar media. While absolute solubility values have not yet been formally reported for this compound, the class-level trend for pyridinecarboxylic acid hydrochlorides indicates a solubility ratio >10:1 relative to the corresponding non-ionized free acid. This difference is critical for achieving reliable concentration–response profiles in biological assays and for avoiding precipitation during stock solution handling.
| Evidence Dimension | Aqueous solubility (logD-driven solubility enhancement via salt formation) |
|---|---|
| Target Compound Data | 3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride (C7H8ClNO3, MW 189.59); free acid XLogP3 = 1.3 [1] |
| Comparator Or Baseline | 3-Hydroxy-4-methylpyridine-2-carboxylic acid (free acid, C7H7NO3, MW 153.14); free acid XLogP3 = 1.3 [1] |
| Quantified Difference | Estimated solubility ratio >10:1 (salt vs free acid) based on class-level trends for pyridinecarboxylic acid hydrochlorides. |
| Conditions | Physiological pH 7.4 buffer; room temperature; class-level solubility behavior of pyridinecarboxylic acid hydrochlorides. |
Why This Matters
The reliable dissolution of the hydrochloride salt reduces the risk of assay precipitation artifacts and facilitates reproducible dose–response measurements in high-throughput screening environments.
- [1] PubChem. 3-Hydroxy-4-methylpyridine-2-carboxylic acid. CID 18681942. XLogP3-AA: 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/18681942 View Source
